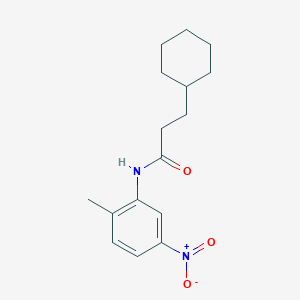

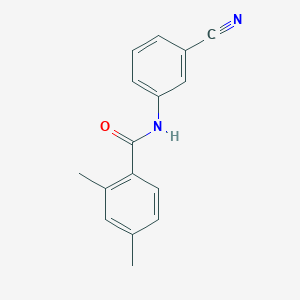

3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2012 by researchers at the University of Queensland in Australia. CX-5461 has shown promising results in preclinical studies as a potential treatment for cancer, particularly in hematological malignancies.

Mécanisme D'action

3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide works by inhibiting RNA polymerase I transcription, which is responsible for the production of ribosomal RNA (rRNA). This leads to a reduction in the production of ribosomes, which are essential for protein synthesis. Cancer cells that have high levels of rDNA transcription are particularly sensitive to 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide because they rely heavily on ribosome production for their rapid growth and proliferation.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide are primarily related to its inhibition of RNA polymerase I transcription. This leads to a reduction in ribosome production, which can cause cancer cells to undergo cell cycle arrest and apoptosis. 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide has also been shown to activate the p53 tumor suppressor pathway, which can further enhance its anti-cancer effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide for lab experiments is its selectivity for cancer cells that have high levels of rDNA transcription. This allows researchers to specifically target cancer cells while sparing normal cells. However, 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide can be toxic at high doses, which can limit its use in some experiments. Additionally, the complex synthesis of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide can make it difficult to obtain in large quantities.

Orientations Futures

There are several potential future directions for research on 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide. One area of interest is the development of combination therapies that incorporate 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide with other anti-cancer agents. Another area of research is the identification of biomarkers that can predict which cancers will be most responsive to 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide. Finally, there is ongoing research into the optimization of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide synthesis to improve its availability for research and potential clinical use.

Méthodes De Synthèse

The synthesis of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide involves several steps, including the reaction of 2-methyl-5-nitrobenzaldehyde with cyclohexylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with propanoyl chloride to form the final product. The synthesis of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide is a multi-step process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide has been extensively studied for its potential as a cancer treatment. It has been shown to selectively target cancer cells that have high levels of ribosomal DNA (rDNA) transcription, which is a hallmark of many cancers. 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide has been shown to be effective in preclinical studies of hematological malignancies, such as multiple myeloma and acute lymphoblastic leukemia. It has also shown promise in solid tumors, such as breast and ovarian cancer.

Propriétés

IUPAC Name |

3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-12-7-9-14(18(20)21)11-15(12)17-16(19)10-8-13-5-3-2-4-6-13/h7,9,11,13H,2-6,8,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTRSPLGYANCKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 7022074 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5716531.png)

![5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716542.png)

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5716561.png)

![2-[(4-amino-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)thio]-N-phenylacetamide](/img/structure/B5716574.png)

![N-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5716583.png)

![1-{2,6-dimethyl-3-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5716585.png)

![3-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5716608.png)